molecular formula C2Br2ClN B141495 Dibromochloroacetonitrile CAS No. 144772-39-4

Dibromochloroacetonitrile

Cat. No.: B141495
CAS No.: 144772-39-4
M. Wt: 233.29 g/mol
InChI Key: RARYQRXQKOVEPM-UHFFFAOYSA-N
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Description

Dibromochloroacetonitrile is a chemical compound with the molecular formula C₂Br₂ClN. It is known for its use as a disinfectant in wastewater treatment. The compound is characterized by its high density and boiling point, making it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromochloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of bromine and chlorine. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Dibromochloroacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various halogenated acetonitriles and other organic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibromochloroacetonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its effects on various biological systems, including its potential as a disinfectant.

    Medicine: Research is ongoing to explore its potential use in antiviral treatments, particularly for viruses like HIV-1 and hepatitis B.

    Industry: This compound is utilized in wastewater treatment to remove harmful pathogens and contaminants

Mechanism of Action

The mechanism of action of dibromochloroacetonitrile involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets nucleic acids and proteins, causing oxidative stress and cellular damage. This mechanism is particularly effective in the removal of viruses and other pathogens from wastewater .

Comparison with Similar Compounds

Uniqueness: Dibromochloroacetonitrile is unique due to its combination of bromine and chlorine atoms, which enhances its reactivity and effectiveness as a disinfectant. This makes it particularly valuable in applications requiring strong oxidative and disinfectant properties .

Properties

IUPAC Name

2,2-dibromo-2-chloroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClN/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYQRXQKOVEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(Cl)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021556
Record name Dibromochloroacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144772-39-4
Record name Dibromochloroacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144772394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromochloroacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBROMOCHLOROACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPU8B5UQ4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromochloroacetonitrile
Reactant of Route 2
Dibromochloroacetonitrile
Reactant of Route 3
Dibromochloroacetonitrile
Reactant of Route 4
Dibromochloroacetonitrile
Reactant of Route 5
Dibromochloroacetonitrile
Reactant of Route 6
Dibromochloroacetonitrile

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